(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide
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Overview
Description
(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide is an organic compound with the molecular formula C19H28N2O This compound is characterized by the presence of a phenyl group attached to a cyclopentyl ring, which is further connected to a piperidylethyl group through a formamide linkage
Mechanism of Action
Target of Action
The primary target of (Phenylcyclopentyl)-N-(2-piperidylethyl)formamide is the KV7.2/KV7.3 voltage-gated potassium channels . These channels are sensitive to small-molecule drugs and play a crucial role in controlling the subthreshold excitability of the cell membrane .
Mode of Action
This compound interacts with its targets by stabilizing the open state of KV7.2/KV7.3 channels . This leads to membrane potential stabilization and decreased excitability .
Biochemical Pathways
The compound’s action on the KV7.2/KV7.3 channels affects the M-currents that control the subthreshold excitability of the cell membrane . This can influence a broad range of CNS diseases characterized by neuronal over-activity, including pain, stress, anxiety, and epilepsy .
Result of Action
The result of the compound’s action is the stabilization of the membrane potential and decreased excitability . This can lead to a reduction in neuronal over-activity, potentially alleviating symptoms of related CNS diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylcyclopentyl)-N-(2-piperidylethyl)formamide typically involves the reaction of phenylcyclopentylamine with 2-piperidylethylformamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The phenyl and piperidylethyl groups can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclopentyl-N-(2-piperidylethyl)carboxylic acid, while reduction may produce phenylcyclopentyl-N-(2-piperidylethyl)amine. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
(Phenylcyclopentyl)-N-(2-dimethylaminoethyl)formamide: This compound has a similar structure but with a dimethylamino group instead of a piperidylethyl group.
(Phenylcyclopentyl)-N-(2-ethylaminoethyl)formamide: This compound features an ethylamino group in place of the piperidylethyl group.
Uniqueness
(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide is unique due to the presence of the piperidylethyl group, which imparts distinct chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-phenyl-N-(2-piperidin-1-ylethyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c22-18(20-13-16-21-14-7-2-8-15-21)19(11-5-6-12-19)17-9-3-1-4-10-17/h1,3-4,9-10H,2,5-8,11-16H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOWBKQTRCPDDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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